2-Amino-3,3-difluoro-4-methylpentanoic acid
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Overview
Description
2-Amino-3,3-difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11F2NO2 It is a derivative of amino acids, characterized by the presence of two fluorine atoms and a methyl group on the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3-difluoro-4-methylpentanoic acid typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the fluorination of 4-methylpentanoic acid derivatives, followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,3-difluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other functionalized compounds.
Scientific Research Applications
2-Amino-3,3-difluoro-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-3,3-difluoro-4-methylbutanoic acid
- 2-Amino-3,3-difluoro-4-methylhexanoic acid
- 2-Amino-3,3-difluoro-4-methylpropanoic acid
Comparison: 2-Amino-3,3-difluoro-4-methylpentanoic acid is unique due to its specific chain length and substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.
Properties
Molecular Formula |
C6H11F2NO2 |
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Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-amino-3,3-difluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-3(2)6(7,8)4(9)5(10)11/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
XXVSVJMOOGHOQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)(F)F |
Origin of Product |
United States |
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